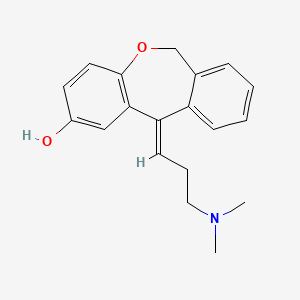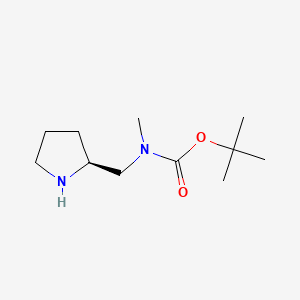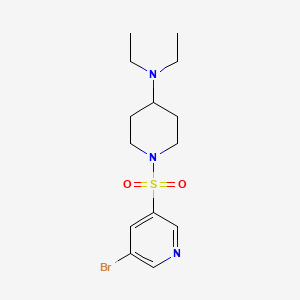
5-Methylisocytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylisocytidine: is a modified nucleoside that is structurally similar to cytidine, a component of RNA It features a methyl group attached to the fifth carbon of the cytidine base, which can influence its pairing properties and stability in nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-methylisocytidine typically involves the modification of cytidine or its derivatives. One common method includes the methylation of isocytidine. For instance, this compound can be synthesized from 2’-O-5-dimethyluridine via a series of steps including tosylation, anhydro nucleoside formation, and ring opening . Another approach involves the direct regioselective alkylation of isocytidine with propargyl bromide under phase-transfer conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process would typically include steps such as methylation, purification, and crystallization to obtain the final product in a form suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylisocytidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside, potentially affecting its stability and pairing properties.
Reduction: Although less common, reduction reactions can alter the functional groups attached to the nucleoside.
Substitution: This is a key reaction for modifying the nucleoside, such as replacing the methyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Various alkylating agents, such as propargyl bromide, are used under phase-transfer conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of modified nucleosides with different functional groups.
Applications De Recherche Scientifique
5-Methylisocytidine has several applications in scientific research:
Biology: The compound is employed in the design of synthetic genes and in the study of gene expression and regulation.
Industry: It is used in the development of diagnostic tools and as a component in various biotechnological applications.
Mécanisme D'action
The mechanism of action of 5-methylisocytidine involves its incorporation into nucleic acids, where it can influence base pairing and stability. The methyl group at the fifth carbon can enhance the binding affinity and specificity of nucleic acid interactions. This modification can also affect the recognition and processing of nucleic acids by enzymes, thereby influencing various biological processes.
Comparaison Avec Des Composés Similaires
Isocytidine: Lacks the methyl group at the fifth carbon, resulting in different pairing properties.
5-Methylcytidine: Similar to 5-methylisocytidine but differs in the position of the methyl group.
2’-O-Methyl-5-methylisocytidine: Features an additional methyl group at the 2’ position, affecting its stability and interactions.
Uniqueness: this compound is unique due to its specific methylation pattern, which provides distinct chemical and biological properties. This makes it particularly useful in applications requiring modified nucleic acids with enhanced stability and specificity.
Propriétés
IUPAC Name |
2-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-13(10(11)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFWRFOUTDSMSO-JXOAFFINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
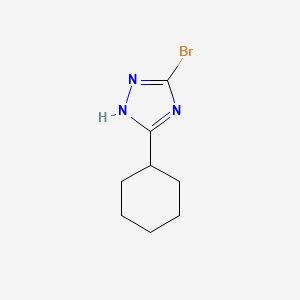
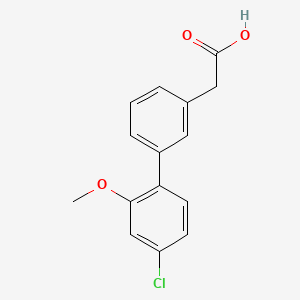
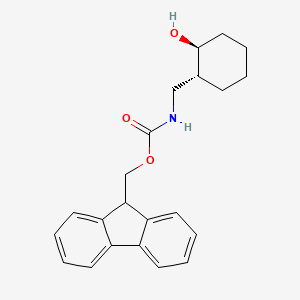
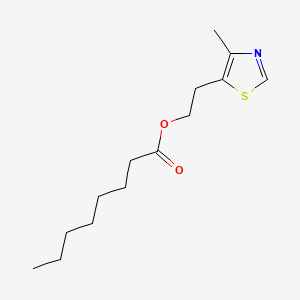
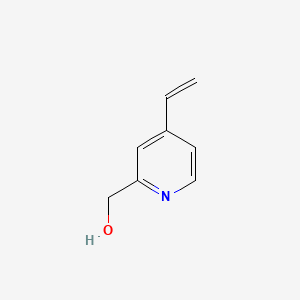


![10-oxa-3,4,5,8-tetrazatricyclo[6.3.0.02,6]undeca-1(11),2,4,6-tetraene](/img/structure/B595360.png)
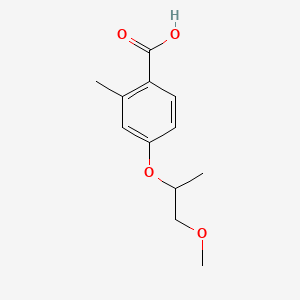
![2-Chlorothiazolo[4,5-b]pyridine](/img/structure/B595363.png)
![N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide](/img/structure/B595365.png)
